molecular formula C19H21N3O2S2 B13797640 Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methoxyphenyl)-

Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methoxyphenyl)-

Cat. No.: B13797640
M. Wt: 387.5 g/mol
InChI Key: LWZJRTPEFKYBEB-UHFFFAOYSA-N
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Description

Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methoxyphenyl)- is a complex organic compound with a unique structure that includes a thieno[2,3-D]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methoxyphenyl)- typically involves multi-step organic reactionsThe final steps involve the attachment of the acetamide and methoxyphenyl groups through thiolation and acylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process is typically carried out in large-scale reactors with continuous monitoring to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methoxyphenyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methoxyphenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-fluorophenyl)
  • Propanoic acid,2-[(5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]

Uniqueness

Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methoxyphenyl)- is unique due to its specific structural features, such as the methoxyphenyl group, which may confer distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C19H21N3O2S2

Molecular Weight

387.5 g/mol

IUPAC Name

2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C19H21N3O2S2/c1-5-15-11(2)26-19-17(15)18(20-12(3)21-19)25-10-16(23)22-13-6-8-14(24-4)9-7-13/h6-9H,5,10H2,1-4H3,(H,22,23)

InChI Key

LWZJRTPEFKYBEB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C(=NC(=N2)C)SCC(=O)NC3=CC=C(C=C3)OC)C

Origin of Product

United States

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